molecular formula C18H21NO2 B14506612 1,1'-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) CAS No. 63407-15-8

1,1'-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene)

Cat. No.: B14506612
CAS No.: 63407-15-8
M. Wt: 283.4 g/mol
InChI Key: MAVZHZFPZIQXAL-UHFFFAOYSA-N
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Description

1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is an organic compound characterized by the presence of a nitro group attached to an ethane backbone, which is further connected to two 3,4-dimethylbenzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) typically involves the nitration of an appropriate precursor. One common method is the nitration of 1,1’-(ethane-1,1-diyl)bis(3,4-dimethylbenzene) using nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, where the reaction parameters such as temperature, concentration of reagents, and reaction time are optimized for maximum yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) involves its interaction with molecular targets through its nitro group. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may also participate in electron transfer reactions, influencing cellular redox states and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(2-Nitroethane-1,1-diyl)bis(3,4-dimethylbenzene) is unique due to the presence of the nitro group and the specific arrangement of the 3,4-dimethylbenzene rings.

Properties

CAS No.

63407-15-8

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

4-[1-(3,4-dimethylphenyl)-2-nitroethyl]-1,2-dimethylbenzene

InChI

InChI=1S/C18H21NO2/c1-12-5-7-16(9-14(12)3)18(11-19(20)21)17-8-6-13(2)15(4)10-17/h5-10,18H,11H2,1-4H3

InChI Key

MAVZHZFPZIQXAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C[N+](=O)[O-])C2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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